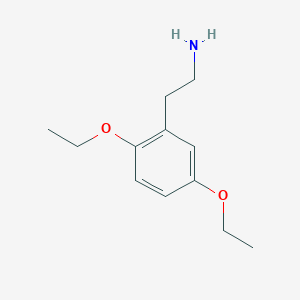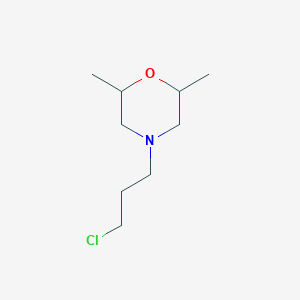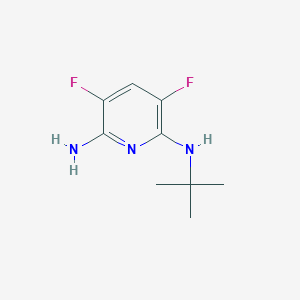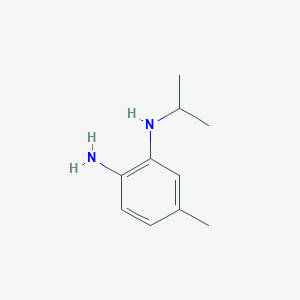
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE is an organic compound with the molecular formula C10H16N2 It is a derivative of benzene, featuring two amine groups attached to the benzene ring, along with an isopropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE typically involves the following steps:
Nitration: The starting material, 4-methyl-benzene-1,2-diamine, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The final step involves the alkylation of the amine groups with isopropyl halides under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Catalytic Hydrogenation: This step is optimized for large-scale reduction of nitro groups.
Automated Alkylation: Automated systems are used for the alkylation step to ensure consistency and yield.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Yields more saturated amine compounds.
Substitution: Results in halogenated or nitrated benzene derivatives.
Scientific Research Applications
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Signal Transduction: The compound may interfere with cellular signaling pathways, affecting cell function and behavior.
DNA Interaction: It can bind to DNA, potentially leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-benzene-1,2-diamine: Lacks the isopropyl group, making it less hydrophobic.
N2-Ethyl-4-methyl-benzene-1,2-diamine: Contains an ethyl group instead of an isopropyl group, affecting its steric properties.
N2-Isopropyl-4-chloro-benzene-1,2-diamine: Has a chlorine atom instead of a methyl group, altering its reactivity.
Uniqueness
5-METHYL-1-N-(PROPAN-2-YL)BENZENE-1,2-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its isopropyl group increases its hydrophobicity, while the amine groups enhance its reactivity in various chemical reactions.
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
4-methyl-2-N-propan-2-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C10H16N2/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,12H,11H2,1-3H3 |
InChI Key |
YZXHXWPVUJCFRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)NC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

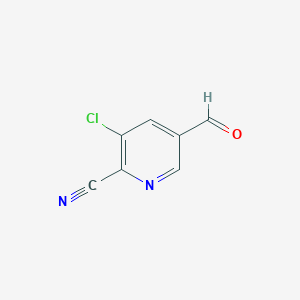
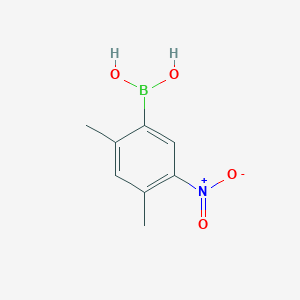
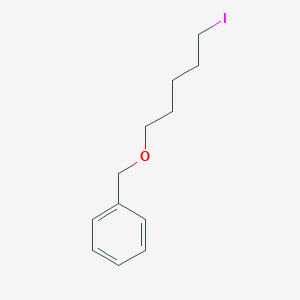
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 6-chloro-5-methyl-, ethyl ester](/img/structure/B8773232.png)
![Methanone, (5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)cyclobutyl-](/img/structure/B8773237.png)
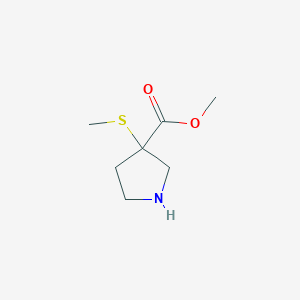
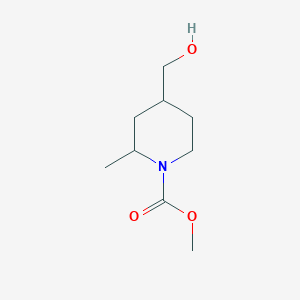
![[3-(Trifluoromethyl)-1-trityl-1H-pyrazol-4-YL]boronic acid](/img/structure/B8773262.png)
![2-(hydroxymethyl)-Furo[3,4-b]pyridin-5(7H)-one](/img/structure/B8773266.png)
![1-[4-(Pyrimidin-2-YL)piperazin-1-YL]propan-2-amine](/img/structure/B8773283.png)
